molecular formula C15H16ClN3O3 B5814564 1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine

1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine

Cat. No. B5814564
M. Wt: 321.76 g/mol
InChI Key: OSFWJQQAVXQHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as CPP, and it belongs to the class of piperazine derivatives. CPP has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

CPP has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and infectious diseases. CPP has been found to have antipsychotic and anxiolytic effects in animal models. CPP has also been studied for its potential anticancer activity, particularly against breast cancer and leukemia cell lines. CPP has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CPP has also been studied for its potential antibacterial and antifungal activity.

Mechanism of Action

The mechanism of action of CPP is not fully understood. However, it has been proposed that CPP acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and anxiolytic effects. CPP has also been found to inhibit the activity of topoisomerase II, which may contribute to its anticancer activity. Additionally, CPP has been found to inhibit the activity of bacterial and fungal enzymes, which may contribute to its antibacterial and antifungal activity.
Biochemical and Physiological Effects
CPP has been found to affect various biochemical and physiological processes. For example, CPP has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and anxiolytic effects. CPP has also been found to induce DNA damage and inhibit cell proliferation in cancer cells, which may contribute to its anticancer activity. Additionally, CPP has been found to inhibit the activity of bacterial and fungal enzymes, which may contribute to its antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

CPP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. CPP has also been found to have a broad spectrum of activity against various types of cancer cells, bacteria, and fungi. However, there are also some limitations to using CPP in lab experiments. For example, the mechanism of action of CPP is not fully understood, which may limit its potential therapeutic applications. Additionally, CPP has been found to have cytotoxic effects on normal cells, which may limit its use in vivo.

Future Directions

There are several future directions for research on CPP. One direction is to further investigate the mechanism of action of CPP, particularly its interaction with dopamine receptors and topoisomerase II. Another direction is to explore the potential therapeutic applications of CPP in various diseases, such as schizophrenia, anxiety disorders, and cancer. Additionally, future research can focus on improving the selectivity and potency of CPP against cancer cells, bacteria, and fungi, while minimizing its cytotoxic effects on normal cells.

Synthesis Methods

The synthesis of CPP involves the reaction of 1-(3-chlorophenyl)piperazine with 5-nitro-2-furaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields CPP as a yellow crystalline solid. The purity of CPP can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

1-(3-chlorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c16-12-2-1-3-13(10-12)18-8-6-17(7-9-18)11-14-4-5-15(22-14)19(20)21/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFWJQQAVXQHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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